

gas chromatography-mass spectrometry protocol for MCPA-2-ethylhexyl

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Compound of Interest

Compound Name: MCPA-2-ethylhexyl

Cat. No.: B166886

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An Application Note for the Determination of **MCPA-2-Ethylhexyl** using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

MCPA-2-ethylhexyl is the 2-ethylhexyl ester form of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely used systemic phenoxy herbicide for the post-emergent control of broadleaf weeds in agriculture.[1] Due to its application, residues of this compound can be found in various environmental matrices, including water and soil. Monitoring these residues is crucial for assessing environmental impact and ensuring regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the identification and quantification of semi-volatile organic compounds like **MCPA-2-ethylhexyl**. [2][3][4] This application note provides a detailed protocol for the analysis of **MCPA-2-ethylhexyl** in water samples.

Principle

The method involves the extraction of **MCPA-2-ethylhexyl** from an aqueous sample into an organic solvent. The extract is then concentrated and injected into a gas chromatograph (GC). In the GC, the compound is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. [2][3] The separated compound then enters the mass spectrometer (MS), where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. [5]

Quantification is achieved by comparing the response of a characteristic ion to that of calibration standards.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction for Water Samples)

This protocol is adapted from methodologies for analyzing phenoxy acid herbicides and their esters in water.^{[4][6]}

Reagents and Materials:

- Dichloromethane (DCM), pesticide residue grade
- Sodium sulfate, anhydrous
- Hydrochloric acid (HCl), concentrated
- Reagent-grade water
- Sample collection bottles, glass
- Separatory funnel, 2 L
- Graduated cylinders
- Rotary evaporator or nitrogen evaporator
- GC vials with inserts

Procedure:

- Collect a 1-liter water sample in a clean glass container.
- Acidify the sample to a pH of ≤ 2 by adding approximately 5 mL of 1:1 HCl.^[4]
- Transfer the acidified sample to a 2 L separatory funnel.

- Add 50 mL of dichloromethane to the separatory funnel.[\[4\]](#)
- Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
- Allow the layers to separate and drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate to remove residual water.
- Repeat the extraction process two more times with fresh 50 mL aliquots of DCM, combining all organic extracts.
- Concentrate the combined extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Transfer the final extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Parameter	Setting
Gas Chromatograph (GC)	
Injector Port Temperature	250°C
Injection Mode	Splitless (1 µL injection volume)
Carrier Gas	Helium
Column Flow Rate	1.5 mL/min
GC Column	PTE-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
Oven Temperature Program	Initial: 80°C for 1.0 minRamp: 30°C/min to 300°CHold: 300°C for 5 min[6]
Mass Spectrometer (MS)	
Ionization Mode	Electron Impact (EI)
Electron Energy	70 eV[4]
Ion Source Temperature	250°C
Transfer Line Temperature	280°C[6]
Mass Scan Range	35–550 amu (for qualitative analysis)[4]
Selected Ion Monitoring (SIM)	For quantitative analysis, monitor the following ions:
Quantifier Ion	m/z 200 (Top Peak)[7]
Qualifier Ion(s)	m/z 312 (Molecular Ion)[7], other relevant fragment ions

Calibration

- Prepare a stock solution of **MCPA-2-ethylhexyl** in a suitable solvent like acetone or dichloromethane.

- Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1.0, 5.0, 10, 50, 100 ng/mL).
- Analyze each calibration standard using the GC-MS method described above.
- Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 200) against the concentration of each standard.
- Perform a linear regression analysis on the data to determine the linearity and response factor.

Data Analysis

- Identification: The identity of **MCPA-2-ethylhexyl** in a sample is confirmed by comparing its retention time and mass spectrum to that of a known standard. The retention time should match within a predefined window, and the relative abundances of the qualifier ions to the quantifier ion should be within $\pm 20\%$ of the standard.
- Quantification: The concentration of **MCPA-2-ethylhexyl** in the sample extract is calculated using the linear regression equation obtained from the calibration curve. The final concentration in the original water sample is then determined by accounting for the initial sample volume and the final extract volume.

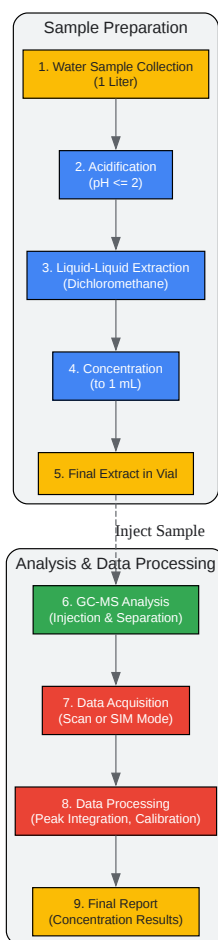
Quantitative Data Summary

The following table summarizes key performance data from validated methods for **MCPA-2-ethylhexyl** and related compounds.

Parameter	Matrix	Value	Reference
Limit of Quantitation (LOQ)	Water	1.0 ng/mL	[6]
Soil	0.01 mg/kg	[8]	
Limit of Detection (LOD)	Soil	0.0000375 - 0.0000871 mg/kg	[8]
Recovery	Water (at 1.0 ng/mL)	99% (average)	[6]
Retention Time	Soil (LC/MS/MS method)	~3.5 minutes	[8]

Note: Retention times are highly dependent on the specific instrument and column used and should be experimentally determined.

Experimental Workflow



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Caption: Workflow for **MCPA-2-ethylhexyl** analysis.

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